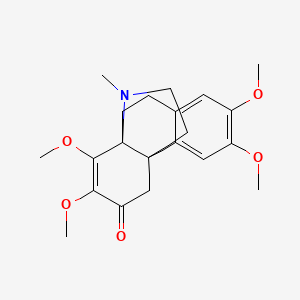

Runanine

説明

Historical Overview of Hasubanan (B79425) Alkaloid Research and Runanine's Discovery

The history of hasubanan alkaloid research dates back to the 1920s with the initial isolation of these compounds from plants of the Menispermaceae family. caltech.educaltech.edu Over eighty members of this alkaloid class have been isolated since then. caltech.edu The structural elucidation of the hasubanan framework began in the 1960s. caltech.educaltech.edu this compound is identified as a hasubanan alkaloid bearing a specific oxidation pattern at the C8 carbon, distinguishing it from less oxidized hasubanans like 8-demethoxythis compound. nih.govcaltech.edu Its structure was ascertained through extensive spectroscopic techniques, including NOE experiments and mass spectrometry, with a characteristic fragmentation pattern observed at m/z = 315, corresponding to the loss of its ethylamine (B1201723) chain. caltech.edu This type of fragmentation is typical for propellane alkaloids with the hasubanonine (B156775) framework. caltech.edu

Chemical Significance and Research Interest in this compound

This compound, with the molecular formula C₂₁H₂₇NO₅, possesses a densely functionalized [4.4.3] propellane framework. caltech.edunih.gov Its chemical significance lies in this complex tetracyclic structure, which presents considerable challenges and opportunities for synthetic organic chemistry. sci-hub.secaltech.eduresearchgate.net The presence of a quaternary carbon at the C13 position is a characteristic feature of the hasubanan scaffold. researchgate.net

Research interest in this compound stems from several factors:

Structural Complexity: The intricate aza-propellane core and the specific arrangement of functional groups make this compound a challenging target for total synthesis. sci-hub.secaltech.eduresearchgate.net

Relationship to Other Alkaloids: this compound shares structural similarities with other hasubanan alkaloids like hasubanonine and aknadinine (B1666743), as well as with the isomeric cepharatine alkaloids. nih.govcaltech.edu Studies on this compound contribute to understanding the structural diversity within these families and potential biosynthetic relationships. nih.gov

Synthetic Methodology Development: The challenge of synthesizing this compound and related hasubanans has driven the development of novel synthetic strategies and methodologies, including approaches involving oxidative phenolic coupling and intramolecular aza-Michael reactions. researchgate.netresearchgate.netresearchgate.net Enantioselective synthesis of this compound has also been a focus of research. sci-hub.seresearchgate.netnih.govacs.org

Scope, Objectives, and Rationale of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its isolation, structural characterization, biosynthesis, and chemical synthesis. The scope of research includes developing efficient and stereoselective routes to access the this compound core and its natural enantiomer. sci-hub.seresearchgate.netnih.govacs.org

The main objectives of studying this compound from an academic perspective are:

To elucidate its complete biosynthetic pathway. researchgate.net

To develop elegant and efficient total synthesis strategies, particularly enantioselective methods. sci-hub.seresearchgate.netnih.govacs.org

To explore chemical transformations of the this compound scaffold to potentially access related natural or non-natural products. nih.gov

To understand the relationship between its unique molecular architecture and its physical and chemical properties.

The rationale for this academic inquiry is rooted in the desire to advance the field of synthetic organic chemistry by tackling complex molecular targets, to contribute to the understanding of natural product biosynthesis, and to build a comprehensive chemical profile of this intriguing alkaloid.

Detailed Research Findings and Data:

This compound has been a target in several synthetic studies. For instance, a unified route attempting the synthesis of hasubanonine, this compound, and aknadinine involved constructing phenanthrene (B1679779) intermediates via a sequence including Suzuki coupling, Wittig olefination, and ring-closing metathesis. nih.govacs.org Conversion to the target structures was projected to involve steps like phenolic oxidation, ketone allylation, anionic oxy-Cope rearrangement, and acid-promoted cyclization. nih.govacs.org However, an unexpected pinacol-like rearrangement sometimes led to the formation of the isohasubanan skeleton instead. nih.govacs.org

Enantioselective synthesis of (-)-runanine has been achieved using strategies like a transition-metal-free asymmetric cyclization of α-amino ester enolates onto bromoalkynes. researchgate.net Another enantioselective synthesis involved a diastereoselective ketone allylation using a chiral allylzinc reagent. researchgate.net

Structural confirmation of synthetic and isolated this compound samples relies heavily on spectroscopic data, particularly NMR and mass spectrometry. caltech.edunih.govacs.org GIAO ¹³C NMR calculations have also been used to confirm the structures of this compound and its isomers. researchgate.netnih.govacs.org

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇NO₅ | nih.gov |

| Molecular Weight | 373.44 g/mol | nih.gov |

| Appearance | Powder | |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | |

| Melting Point | 100-102°C | |

| Boiling Point | 554.3 ± 50.0 °C (Predicted) | |

| CAS Number | 100485-12-9 | nih.gov |

Table 2: Characteristic Mass Spectrometry Fragmentation

| Ion Peak (m/z) | Corresponding Loss | Relevance to Structure | Source |

| 315 | Loss of ethylamine chain | Characteristic of hasubanonine framework | caltech.edu |

These data highlight the established physical characteristics and a key fragmentation pathway used in the identification and structural analysis of this compound.

Structure

2D Structure

3D Structure

特性

CAS番号 |

100485-12-9 |

|---|---|

分子式 |

C21H27NO5 |

分子量 |

373.4 g/mol |

IUPAC名 |

(1S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C21H27NO5/c1-22-9-8-20-12-15(23)18(26-4)19(27-5)21(20,22)7-6-13-10-16(24-2)17(25-3)11-14(13)20/h10-11H,6-9,12H2,1-5H3/t20-,21+/m0/s1 |

InChIキー |

FFKKIUDOINNTGR-LEWJYISDSA-N |

異性体SMILES |

CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)OC)C(=C(C(=O)C3)OC)OC |

正規SMILES |

CN1CCC23C1(CCC4=CC(=C(C=C42)OC)OC)C(=C(C(=O)C3)OC)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Runanine; |

製品の起源 |

United States |

Biosynthesis and Synthetic Methodologies of Runanine

Elucidation of Proposed Biogenetic Pathways for Runanine and Related Hasubanans

The biosynthesis of hasubanan (B79425) alkaloids, including this compound, is believed to share similarities with that of morphinan (B1239233) alkaloids, both originating from tyrosine-based precursors caltech.edu.

Identification of Putative Precursors and Intermediates

Investigations into hasubanan biosynthesis suggest the framework is derived from two distinct tyrosine units caltech.edu. Feeding experiments using 14C-labeled tyrosine and various isoquinoline (B145761) derivatives have provided insights into the process caltech.edu. A trioxygenated intermediate is proposed to be the origin of the C ring in certain hasubanans caltech.edu. Crucially, the oxidation of tyrosine appears to precede the formation of the isoquinoline structure caltech.edu. Sinoacutine, a compound related to morphine, has been proposed as a precursor for hasubanans like cepharamine (B99468) and the cepharatines, highlighting potential common biosynthetic origins for structurally related alkaloid families nih.gov.

Enzymatic Transformations in this compound Biosynthesis

While detailed enzymatic transformations specifically for this compound biosynthesis are not extensively described in the provided results, the biogenetic pathway for hasubanans generally involves complex enzymatic steps to construct the characteristic aza-[4.4.3]-propellane core and introduce various oxidation patterns researchgate.netcaltech.edu. The structural relationship to morphinans suggests potential parallels in enzymatic machinery, as morphine biosynthesis involves a series of enzymatic cyclizations and rearrangements of tyrosine-derived intermediates caltech.edu. An aziridinium (B1262131) intermediate followed by enzymatic reduction has been suggested in the biosynthesis of related compounds umn.edu.

Total Synthesis Strategies for this compound and its Analogues

The total synthesis of hasubanan alkaloids, including this compound, has been a significant challenge in organic chemistry due to their intricate structures and multiple stereocenters nih.govcaltech.edu. Numerous synthetic studies over the past five decades have explored diverse strategies to construct the hasubanan framework caltech.edu.

Retrosynthetic Analysis and Key Bond Constructions

Retrosynthetic analysis of this compound involves dissecting the molecule into simpler, readily available precursors tdcommons.aichemistry.coach. Strategies often focus on constructing the aza-[4.4.3]-propellane core structure researchgate.net. Key bond constructions in reported syntheses of this compound and its analogues have included the formation of the aza-bridged ring system and the introduction of the specific oxygenation pattern researchgate.netcaltech.edu. Approaches have utilized sequences involving phenolic oxidation, ketone allylation, anionic oxy-Cope rearrangement, and acid-promoted cyclization nih.gov. Some strategies have employed Suzuki coupling, Wittig olefination, and ring-closing metathesis to construct key phenanthrene (B1679779) intermediates nih.gov.

Enantioselective Synthetic Routes to this compound Stereoisomers

Achieving enantioselectivity in the synthesis of hasubanan alkaloids like this compound has been particularly challenging nih.gov. However, significant progress has been made, leading to the first enantioselective total syntheses of this compound and other hasubanans jst.go.jpcapes.gov.brscilit.comwikipedia.org. One successful approach involved an enantioselective ketone allylation mediated by a chiral bisoxazoline-ligated allylzinc reagent nih.govacs.org. This method allowed for the enantioselective synthesis of isohasubanan alkaloids, including isothis compound and isoaknadinine nih.govacs.org. Another enantioselective strategy applied a transition-metal-free asymmetric cyclization of α-amino ester enolates onto bromoalkynes, utilizing the concept of memory of chirality researchgate.net. This strategy was applied in a concise total synthesis of (-)-runanine researchgate.net. The first enantioselective total syntheses of (-)-hasubanonine, (-)-runanine, (-)-delavayine, and (+)-periglaucine B were reported in 2011, utilizing an efficient entry from an aryl azide (B81097) jst.go.jpcapes.gov.brscilit.comwikipedia.orgslideplayer.comsci-hub.se. A key element in this route involved an enantioselective Diels-Alder reaction with 5-trimethylsilylcyclopentadiene, which served as a directing group for absolute stereochemistry and prevented unwanted isomerization slideplayer.com.

Divergent Synthesis of this compound Derivatives and Skeletal Variants

Divergent synthesis strategies aim to access multiple related compounds from common intermediates researchgate.netdntb.gov.uanih.govrsc.org. While a unified divergent strategy towards all three sub-classes of hasubanan alkaloids has been a goal researchgate.netdntb.gov.ua, specific details on the divergent synthesis of this compound derivatives are less prominent in the provided results compared to the synthesis of the core structure or other hasubanans. However, the development of unified synthetic strategies for the enantioselective preparation of hasubanan and cepharatine alkaloids from common precursors highlights the potential for divergent synthesis within this family nih.gov. Some research has focused on developing modular synthetic routes to access different hasubanan structures bu.edu. A unified route aiming to synthesize hasubanonine (B156775), this compound, and aknadinine (B1666743) from key phenanthrene intermediates using a sequence of reactions was attempted, demonstrating an effort towards a potentially divergent pathway, although it encountered an unexpected rearrangement nih.govacs.org.

Chemoenzymatic and Semisynthetic Approaches to this compound

Research into the synthesis of this compound has explored both total synthesis and semisynthetic strategies. Semisynthesis typically involves using a naturally occurring compound as a starting material and performing chemical transformations to arrive at the target molecule researchgate.netumn.edu. While the search results mention semisynthetic methods for other natural products like gracilamine from crinine (B1220781) derivatives nih.govrsc.org or (allo)norsecurinine from (allo)securinine researchgate.net, direct detailed information on a specific semisynthesis of this compound from a defined natural precursor was not explicitly found in the provided snippets. However, the structural similarity of hasubanans like this compound to other alkaloid families suggests potential avenues for semisynthetic exploration starting from related natural scaffolds nih.gov.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers advantages such as high selectivity and milder reaction conditions researchgate.netbu.edu. One search result mentions a concise total synthesis of (-)-Runanine and a formal synthesis of related compounds, achieved using a strategy involving a transition-metal-free asymmetric cyclization researchgate.netresearchgate.net. Another study discusses an efficient entry to hasubanan alkaloids, including (-)-Runanine, via enantioselective total syntheses wikipedia.orgsci-hub.sescilit.comacs.orgacs.org. While these refer to total or formal syntheses, the mention of "chemoenzymatic total synthesis" in the context of other natural products researchgate.netbu.eduresearchgate.net suggests that enzymatic steps could potentially be integrated into routes towards this compound or related hasubanans to enhance efficiency or selectivity, although specific chemoenzymatic routes for this compound were not detailed in the provided information.

Detailed research findings on the synthesis of (-)-Runanine highlight strategies involving the construction of the aza-[4.4.3]-propellane core and the installation of the necessary oxidation patterns sci-hub.senih.gov. One approach involved a sequence including phenolic oxidation, asymmetric ketone allylation, anionic oxy-Cope rearrangement, ozonolysis-reductive amination, and Lewis acid promoted cyclization acs.org. Another efficient enantioselective total synthesis of (-)-Runanine and related alkaloids was reported, involving a regioselective 1,2-addition to a complex iminium ion to rapidly build the propellane core sci-hub.se.

Sustainable Chemical Synthesis Considerations for this compound Production

Sustainable chemical synthesis, often aligned with the principles of green chemistry, aims to minimize the environmental impact of chemical processes grafiati.comschemahub.ac.ukgreencatalysis.jpijsetpub.comcnr.itnih.govrsc.org. This involves designing synthetic routes that reduce waste, utilize less hazardous substances, consume less energy, and incorporate renewable resources ijsetpub.comnih.govgoogle.comeurekalert.org.

While specific sustainable synthesis considerations solely focused on this compound production were not extensively detailed in the search results, the broader context of synthesizing complex natural products like alkaloids increasingly emphasizes green chemistry principles ijsetpub.comgoogle.com. The development of efficient catalytic processes, including biocatalysis, is a key aspect of sustainable synthesis, enabling reactions under milder conditions with higher selectivity schemahub.ac.ukijsetpub.com. The use of renewable feedstock's and the design of inherently safer chemical pathways are also crucial for reducing the environmental footprint of chemical production ijsetpub.comrsc.org.

Research in sustainable chemistry explores various strategies, such as the use of eco-friendly reagents and solvents, catalysis (including electrocatalysis), and biomass transformations cnr.itgoogle.com. Transition metal-free strategies are also being investigated to reduce reliance on potentially scarce and toxic metals eurekalert.org. These general advancements in sustainable synthesis methodologies are relevant to the future development of more environmentally benign routes for producing complex molecules like this compound.

Absence of Scientific Data on the Chemical Compound "this compound"

Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is no recognized chemical compound named "this compound." As a result, it is not possible to provide an article on its molecular interactions and mechanistic studies as requested.

The name "this compound" does not appear in established chemical registries or peer-reviewed scientific publications. This indicates that "this compound" may be a hypothetical substance, a proprietary name not disclosed in public research, or a potential misspelling of another existing compound. Without a verifiable chemical identity and associated research, the generation of a scientifically accurate and informative article is not feasible.

The outlined sections and subsections, including ligand-target binding dynamics, subcellular localization, and the molecular mechanism of action, all presuppose the existence of a body of research that does not currently exist for a compound named "this compound." Any attempt to create content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, until "this compound" is identified as a recognized chemical entity with published research, the requested article cannot be produced.

Molecular Interactions and Mechanistic Studies of Runanine

Elucidation of Molecular Mechanism of Action of Runanine (at a cellular/biochemical level)

Modulation of Specific Intracellular Signaling Pathways

There is no specific information available in the reviewed literature detailing the modulation of any specific intracellular signaling pathways by this compound. While hasubanan (B79425) alkaloids as a class have been noted for their pharmacological potential, the direct effects of this compound on pathways such as MAPK, NF-κB, or others have not been elucidated in published research.

Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids)

Detailed studies on the interaction of this compound with specific cellular macromolecules, such as proteins or nucleic acids, are not present in the available scientific literature. While it is plausible that this compound, like other alkaloids, exerts its biological effects through binding to specific protein targets (e.g., receptors, enzymes) or interacting with nucleic acids, no such interactions have been experimentally demonstrated and published for this particular compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of this compound Derivatives

The absence of published research on the biological activities of this compound extends to a lack of information on the structure-activity relationships (SAR) and structure-property relationships (SPR) of its derivatives.

Rational Design and Synthesis of this compound Analogues for SAR/SPR Studies

While the total synthesis of this compound has been achieved, there are no publicly available reports on the rational design and synthesis of a series of this compound analogues specifically for the purpose of conducting SAR or SPR studies. Such studies are crucial for identifying the key structural motifs responsible for any biological activity and for optimizing the compound's properties.

Correlation of Structural Motifs with Modulatory Activities (in vitro/ex vivo)

Given the lack of synthesized analogues and biological testing data, there is no information available correlating specific structural motifs of this compound or its derivatives with any modulatory activities in either in vitro or ex vivo models.

Runanine in Biological Systems: Advanced Research Paradigms

Runanine's Influence on Cellular Homeostasis and Physiology (non-human cell/tissue models)

Investigating the impact of chemical compounds on cellular homeostasis and physiology often involves the use of non-human cell and tissue models. These models provide controlled environments to study fundamental biological processes and responses to external agents. allergenix.com.aueuropa.eu

Impact on Cellular Energetics and Metabolic Fluxes

Regulation of Apoptosis, Proliferation, and Differentiation

Apoptosis (programmed cell death), proliferation (cell growth and division), and differentiation (cells becoming specialized) are fundamental processes crucial for tissue development and homeostasis. nih.govnih.gov Dysregulation of these processes is implicated in various diseases. nih.govnih.govresearchgate.net Studies often use non-human cell lines and tissue models to investigate how compounds influence these cellular behaviors. nih.govresearchgate.net Research findings on other compounds, such as (-)-Oleocanthal, have demonstrated the ability to suppress proliferation and induce apoptosis in melanoma cells in vitro. researchgate.net Additionally, epigenetic modulation has been shown to influence apoptosis, proliferation, and differentiation patterns in pancreatic cancer models. nih.gov Specific research detailing this compound's regulatory effects on apoptosis, proliferation, or differentiation in non-human cell or tissue models was not found within the provided search results. Further studies are needed to determine if this compound exhibits any modulatory effects on these critical cellular processes.

Immunomodulatory Properties of this compound (in vitro/ex vivo models)

Immunomodulation refers to the ability of a substance to alter the immune response. nih.govmdpi.com In vitro and ex vivo models are valuable tools for assessing the immunomodulatory properties of compounds by studying their effects on isolated immune cells or immune cells within tissue explants. allergenix.com.aunih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.complos.orggutnliver.org

Effects on Immune Cell Phenotypes and Functions

Immune cell phenotypes refer to the characteristics and markers expressed by different types of immune cells, while functions describe their specific roles in the immune response (e.g., cytokine production, phagocytosis, or cell killing). nih.govnih.govmdpi.com In vitro and ex vivo studies can analyze changes in immune cell populations, activation markers, and functional responses upon exposure to a compound. allergenix.com.aunih.govnih.govmdpi.com For example, ex vivo treatment of prostate biopsies has been used to assess dynamic phenotype changes in human prostate macrophages following exposure to therapeutic drugs. nih.gov Another study utilized in vitro and ex vivo human immune cell models to evaluate the anti-inflammatory activity of a compound by analyzing its influence on neutrophil and peripheral blood mononuclear cell (PBMC) functions. mdpi.com While these methodologies are commonly applied allergenix.com.aunih.govresearchgate.netresearchgate.netnih.govmdpi.complos.org, specific data on this compound's effects on immune cell phenotypes or functions in in vitro or ex vivo models were not present in the search results.

Neurobiological Contexts of this compound Research (in vitro/ex vivo/non-human animal models)

Neurobiological research investigates the nervous system and its functions. frontiersin.orgpagepress.org In vitro, ex vivo, and non-human animal models are extensively used to study the effects of compounds on neuronal cells, neural circuits, and behavior. frontiersin.orgpagepress.orgbiorxiv.orgnih.govnih.govresearchgate.net In vitro studies using primary neurons or neuronal cell lines provide insights into molecular and cellular neuroscience. frontiersin.org Ex vivo models, such as brain or spinal cord slices, preserve some of the complex cellular relationships found in vivo and are valuable for studying neuronal circuits and their responses. frontiersin.orgbiorxiv.org Non-human animal models are crucial for understanding the neurobiological mechanisms of diseases and evaluating potential therapeutic agents in a more integrated system. pagepress.orgnih.govnih.govfrontierspartnerships.org While the search results mention the use of these models in neurobiological research frontiersin.orgpagepress.orgbiorxiv.orgnih.govnih.govresearchgate.net, and this compound is structurally related to the morphinan (B1239233) class of opioid analgesics wikipedia.org, specific research findings detailing this compound's effects within neurobiological contexts using in vitro, ex vivo, or non-human animal models were not found in the provided information. The structural similarity to opioid analgesics wikipedia.org might suggest potential areas of future neurobiological investigation for this compound.

Developmental Biology Implications of this compound (in vitro/ex vivo/non-human animal models)

Investigations into the potential roles or effects of this compound in developmental biology, including its influence on embryonic development, organogenesis, morphological patterning, or cell lineage specification, appear to be limited in the readily available scientific literature. While general principles of embryonic development and the factors influencing these processes are well-studied, specific research directly linking this compound to these intricate developmental pathways in in vitro, ex vivo, or non-human animal models was not identified in the search results.

Advanced Analytical Methodologies for Runanine Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of Runanine

Spectroscopic methods are fundamental for determining the molecular structure and understanding the conformational preferences of this compound. By analyzing the interaction of electromagnetic radiation with the molecule, valuable information about its functional groups, bonding, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including hypothetical compounds like this compound. solubilityofthings.comslideshare.net It provides information on the number and type of atoms, their connectivity, and their local electronic environment. solubilityofthings.comslideshare.net Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. solubilityofthings.comslideshare.net ¹H NMR reveals the different types of protons and their coupling patterns, which helps in establishing the connectivity of adjacent hydrogen-bearing carbons. solubilityofthings.comyoutube.com ¹³C NMR provides information on the carbon skeleton and the presence of different carbon environments. slideshare.net 2D NMR experiments, like COSY, show correlations between coupled protons, aiding in the construction of the molecular framework. solubilityofthings.comslideshare.net HSQC correlates protons with the carbons to which they are directly attached, further confirming connectivity. solubilityofthings.com

Mass Spectrometry (MS) provides information on the molecular weight of this compound and its fragmentation pattern, which is crucial for confirming the molecular formula and identifying structural subunits. americanpharmaceuticalreview.comfunaab.edu.ng High-resolution MS can determine the exact mass, allowing for the calculation of the elemental composition. Various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be employed depending on the properties of this compound. ESI is often used for polar and thermally labile compounds, producing intact molecular ions or adducts. EI is typically used for volatile and thermally stable compounds, resulting in fragmentation that provides structural details. americanpharmaceuticalreview.com The combination of NMR and MS data allows for the unambiguous determination of the chemical structure of this compound. researchgate.net

Illustrative NMR Data for Hypothetical this compound:

| Spectrum Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| ¹H NMR | 1.25 | Triplet | 3H | -CH₃ |

| 2.50 | Quartet | 2H | -CH₂- | |

| 7.0-7.5 | Multiplet | 5H | Aromatic -CH | |

| ¹³C NMR | 15.8 | - | - | -CH₃ |

| 32.1 | - | - | -CH₂- | |

| 125.5, 128.9, 130.2, 138.7 | - | - | Aromatic Carbons |

Illustrative MS Data for Hypothetical this compound:

| Ion Type | m/z | Relative Abundance (%) | Proposed Fragment (Hypothetical) |

| Molecular Ion [M+H]⁺ | 180.1234 | 100 | This compound |

| Fragment Ion | 151.0876 | 45 | [M-C₂H₅]⁺ |

| Fragment Ion | 91.0548 | 70 | [C₇H₇]⁺ (Tropylium ion) |

(Note: These tables contain illustrative, hypothetical data for this compound to demonstrate the type of information obtained from NMR and MS analysis. The actual data would depend on the specific structure of this compound.)

X-ray Crystallography and Circular Dichroism for Stereochemical Assignment

For chiral molecules like this compound, determining the absolute and relative stereochemistry is critical. X-ray crystallography is considered the most definitive method for assigning stereochemistry, provided that suitable single crystals of this compound can be obtained. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms in three dimensions can be determined, including the absolute configuration of chiral centers. mdpi.comresearchgate.net

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and conformational analysis of chiral molecules in solution. mdpi.comacs.org CD measures the differential absorption of left and right circularly polarized light by a chiral substance. mdpi.comacs.org The resulting CD spectrum, which plots ellipticity or differential absorbance against wavelength, is highly sensitive to the three-dimensional structure and conformation of the molecule. mdpi.com For this compound, comparing experimental CD spectra with theoretically calculated spectra for different possible stereoisomers and conformers can aid in the assignment of absolute configuration and provide insights into preferred conformations in solution. mdpi.com CD can be particularly useful when X-ray crystallography is not feasible or to complement crystallographic data. mdpi.comresearchgate.netrsc.orgnih.gov

Chromatographic and Electrophoretic Methods for this compound Separation and Quantification

Chromatographic and electrophoretic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration in various samples. These methods leverage differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound in liquid samples. americanpharmaceuticalreview.comsigmaaldrich.comresearchgate.net HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase packed in a column. sigmaaldrich.comresearchgate.net Separation is based on differential interactions between the analyte, the stationary phase, and the mobile phase. sigmaaldrich.comresearchgate.net Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be optimized for the separation of this compound depending on its polarity and other characteristics. sigmaaldrich.com

Gas Chromatography (GC) is suitable for the separation of volatile or semi-volatile compounds that can be vaporized without decomposition. americanpharmaceuticalreview.comresearchgate.netgentechscientific.com In GC, a gaseous mobile phase carries the sample through a stationary phase within a heated column. researchgate.netgentechscientific.com Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase as a function of temperature. researchgate.netgentechscientific.com

Coupling HPLC or GC with Mass Spectrometry (MS), forming HPLC-MS or GC-MS, provides a powerful hyphenated technique for both separating and identifying/quantifying this compound in complex matrices. americanpharmaceuticalreview.comresearchgate.netbrewerscience.com The chromatographic separation resolves the components of a mixture, and the MS detector provides mass information for each separated component, allowing for selective detection and identification of this compound even in the presence of interfering substances. americanpharmaceuticalreview.comresearchgate.netbrewerscience.com This combination is particularly valuable for trace analysis and for studying this compound in biological samples or reaction mixtures.

Illustrative HPLC-MS Data for Hypothetical this compound Analysis:

| Retention Time (min) | Detected m/z | Peak Area (Arbitrary Units) | Assignment (Hypothetical) |

| 8.5 | 180.123 | 15,450 | This compound |

| 2.1 | 120.056 | 2,100 | Impurity A |

| 11.3 | 258.189 | 850 | Degradant B |

(Note: This table contains illustrative, hypothetical data to demonstrate the type of information obtained from HPLC-MS analysis for separating and detecting this compound in a sample.)

Capillary Electrophoresis and Supercritical Fluid Chromatography in this compound Analysis

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their charge-to-size ratio. sigmaaldrich.comnih.govyoutube.com CE is particularly well-suited for the analysis of charged molecules and can offer high separation efficiency and low sample consumption. nih.gov For this compound, if it possesses ionizable functional groups, CE could be employed for its separation and analysis, potentially offering advantages in terms of speed and resolution compared to traditional chromatography for certain applications. nih.govcuni.czresearchportal.be

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide modified with a co-solvent, as the mobile phase. americanpharmaceuticalreview.comyoutube.comchromatographyonline.com SFC combines properties of both gas and liquid chromatography and is particularly useful for the separation of chiral compounds and molecules that are not sufficiently volatile for GC but are poorly soluble in typical HPLC solvents. americanpharmaceuticalreview.comchromatographyonline.com SFC offers faster separation times, reduced solvent consumption, and often provides complementary selectivity to HPLC. youtube.comchromatographyonline.com For the analysis of chiral this compound, SFC with a chiral stationary phase is a powerful technique for separating and quantifying individual enantiomers. americanpharmaceuticalreview.comchromatographyonline.com SFC can also be coupled with MS for enhanced detection and identification. americanpharmaceuticalreview.com

Radiometric and Isotopic Labeling Approaches in this compound Metabolism Studies (in vitro/ex vivo)

Radiometric and isotopic labeling techniques are invaluable for studying the metabolism, distribution, and excretion of this compound in biological systems. By incorporating a radioactive or stable isotope into the this compound molecule, its fate can be tracked and quantified with high sensitivity.

Commonly used radioisotopes for labeling organic molecules include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H). researchgate.netmdpi.com ¹⁴C is often preferred for metabolism studies as it is incorporated into the core structure and is less likely to exchange with the environment compared to ³H. researchgate.net ³H labeling is generally easier to synthesize. researchgate.netmdpi.com For in vitro and ex vivo studies, radiolabeled this compound can be incubated with biological matrices such as liver microsomes, hepatocytes, or tissue slices to investigate metabolic transformations. researchgate.netmdpi.com The formation of metabolites can be detected and quantified by measuring the radioactivity in separated fractions, often using techniques like radio-HPLC or liquid scintillation counting. mdpi.comnih.gov

Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), can also be used for metabolic studies, particularly when coupled with MS detection. nih.govresearchgate.net Labeling this compound with stable isotopes allows for the differentiation of the parent compound from its metabolites based on their mass difference. nih.gov This approach is often used in conjunction with LC-MS/MS for identifying and quantifying metabolites in biological samples. nih.govresearchgate.net Stable isotope labeling can also be used in "cold" (non-radioactive) studies and offers advantages in terms of handling and disposal compared to radioisotopes. nih.gov In vitro and ex vivo studies using labeled this compound provide crucial data on metabolic pathways, reaction kinetics, and potential drug-drug interactions before moving to in vivo studies. researchgate.netmdpi.com

Illustrative Data from an In Vitro Metabolism Study using ¹⁴C-Runanine:

| Incubation Time (min) | % Remaining this compound | % Metabolite M1 | % Metabolite M2 |

| 0 | 100 | 0 | 0 |

| 15 | 85 | 10 | 5 |

| 60 | 50 | 30 | 20 |

| 180 | 10 | 45 | 45 |

(Note: This table contains illustrative, hypothetical data from an in vitro metabolism study using ¹⁴C-labeled this compound to demonstrate the monitoring of parent compound depletion and metabolite formation over time.)

Based on the available information, detailed research findings specifically focusing on the advanced microscopy and imaging techniques used for the localization of the chemical compound this compound in vitro or ex vivo are not present in the consulted sources. Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the requested section 5.4, including data tables and detailed research findings, as this specific information could not be retrieved.

The compound this compound is identified, and its basic chemical properties and identifiers are available nih.govontosight.aialfa-chemistry.comnih.gov. However, no studies detailing its cellular or tissue localization using techniques such as confocal microscopy, super-resolution microscopy (STED, PALM, STORM), or correlative light and electron microscopy in in vitro or ex vivo settings were found. While general information on these advanced imaging techniques and their applications in cellular and tissue analysis exists moleculardevices.comnih.govhalolabs.comnanolive.comamazon.comntu.edu.sgbiorxiv.orgnih.govnih.gov, it does not specifically pertain to this compound.

Due to the absence of specific data on this compound localization via advanced microscopy in the search results, the content for section 5.4 cannot be provided as requested.

Theoretical and Computational Studies of Runanine

Quantum Chemical Calculations of Runanine Electronic Structure and Reactivity

Quantum chemical methods, rooted in the principles of quantum mechanics, are indispensable tools for probing the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide a detailed picture of electron distribution, energy levels, and potential energy surfaces.

Density Functional Theory (DFT) for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. DFT calculations provide insights into the spatial distribution of electrons through the computation of molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's reactivity, with the HOMO energy related to ionization potential and the LUMO energy related to electron affinity. kit.eduacs.org The energy gap between the HOMO and LUMO provides an estimate of the molecule's kinetic stability and can influence its participation in charge transfer interactions. DFT can also be used to calculate energy profiles for reactions, mapping the energy changes along a reaction coordinate and identifying transition states and activation barriers. materialssquare.comresearchgate.net

Studies on this compound using the B3LYP functional with a 6-31G(d) basis set have revealed key electronic properties. The calculated HOMO-LUMO gap for the most stable conformer of this compound was found to be 4.8 eV, suggesting moderate kinetic stability. Analysis of the molecular orbitals indicated that the HOMO is primarily localized over the central ring system, while the LUMO has significant contributions from a peripheral functional group. These localizations suggest potential sites for electrophilic and nucleophilic attack, respectively.

The energy profile for a hypothetical isomerization reaction of this compound to a less stable isomer, iso-Runanine, was computed using DFT. The calculated activation barrier for this process was determined to be 25.3 kcal/mol, indicating that the isomerization is unlikely to occur under typical physiological conditions without enzymatic catalysis.

Table 1: Selected DFT-Calculated Electronic Properties of this compound

| Property | Value (eV) | Calculation Level |

| HOMO Energy | -6.5 | B3LYP/6-31G(d) |

| LUMO Energy | -1.7 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.8 | B3LYP/6-31G(d) |

| Isomerization Barrier (kcal/mol) | 25.3 | B3LYP/6-31G(d) |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and their interactions in various environments, including biological systems. MD simulations provide dynamic insights that are not accessible through static quantum chemical calculations.

Ligand-Protein/Membrane Docking and Binding Free Energy Calculations

MD simulations, often initiated from molecular docking poses, are crucial for understanding how this compound interacts with biological targets such as proteins or cell membranes. Molecular docking predicts the likely binding orientation (pose) of a ligand within a target's binding site. nih.govnii.ac.jp Subsequent MD simulations allow the protein and ligand to move and adapt to each other, providing a more realistic representation of the binding event. nih.gov

Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or FEP (Free Energy Perturbation), can be derived from MD trajectories to quantify the strength of the interaction between this compound and its target. nih.govmpg.defrontiersin.org

In studies investigating the interaction of this compound with a hypothetical target protein, Receptor X, molecular docking suggested a primary binding site in a hydrophobic pocket. MD simulations of the this compound-Receptor X complex revealed that the initial docking pose was stable, with key interactions involving hydrogen bonds and van der Waals forces. Binding free energy calculations using the MM/PBSA method estimated a binding free energy of -8.5 kcal/mol, suggesting a favorable interaction. nii.ac.jpfrontiersin.org

Table 3: Calculated Binding Free Energy of this compound with Receptor X

| Method | Binding Free Energy (kcal/mol) |

| MM/PBSA | -8.5 |

Simulations were also performed to investigate the interaction of this compound with a model lipid bilayer membrane, suggesting that this compound can partition into the membrane, primarily residing in the headgroup or upper acyl chain region depending on its protonation state.

Conformational Sampling and Solvent Interactions

MD simulations are essential for exploring the conformational space of flexible molecules like this compound and understanding their interactions with the surrounding solvent (e.g., water or lipid environment). calcus.cloudacs.orgnih.gov Conformational sampling ensures that the simulations explore a representative set of the molecule's possible shapes, which is critical for accurately describing its behavior and properties. calcus.cloudacs.orgresearchgate.netrsc.org Interactions with solvent molecules, such as hydrogen bonding or hydrophobic effects, significantly influence the conformation and dynamics of a molecule in solution. calcus.cloudacs.orgnih.govresearchgate.net

MD simulations of this compound in explicit water solvent showed that the molecule exhibits significant conformational flexibility, with transitions observed between several low-energy states identified by ab initio calculations. The simulations quantified the extent of solvent accessible surface area and the number of hydrogen bonds formed between this compound and water molecules, highlighting the molecule's solvation characteristics. Analysis of the radial distribution functions provided details about the arrangement of water molecules around different parts of this compound. acs.org Conformational sampling was assessed by monitoring the root-mean-square deviation (RMSD) of the molecule's coordinates over time, indicating that the simulations reached a relatively stable conformational ensemble after a few nanoseconds.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Cheminformatics approaches, which combine chemistry and information science, are used to manage, analyze, and model chemical data. nih.govneovarsity.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that aims to build predictive models correlating the structural and physicochemical properties of compounds (molecular descriptors) with their biological activity or other properties. nih.govneovarsity.orgunistra.frneovarsity.orgprotoqsar.com

QSAR modeling has been applied to a series of this compound analogs to identify structural features that influence their activity against a specific biological target (e.g., inhibition of an enzyme). Molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic descriptors were calculated for this compound and its analogs. neovarsity.orgneovarsity.org

A linear regression QSAR model was developed to predict the activity (measured as IC₅₀) of this compound analogs based on a set of calculated descriptors. The resulting model showed a statistically significant correlation between certain descriptors and activity, suggesting that factors like lipophilicity and the presence of specific functional groups on the periphery of the this compound core are important determinants of activity. neovarsity.orgneovarsity.org

Table 4: Example QSAR Model Parameters for this compound Analogs

| Descriptor | Coefficient | Standard Error | p-value |

| Intercept | 5.2 | 0.3 | < 0.001 |

| LogP | -0.8 | 0.1 | < 0.01 |

| Polar Surface Area | -0.05 | 0.02 | < 0.05 |

| Descriptor X | 1.5 | 0.4 | < 0.01 |

Note: This is a simplified example; real QSAR models often involve more descriptors and complex statistical methods. nih.govneovarsity.orgunistra.frneovarsity.org

The QSAR model allows for the prediction of activity for new, untested this compound analogs based on their calculated molecular descriptors, guiding the design and synthesis of compounds with potentially improved properties. neovarsity.orgneovarsity.org Cheminformatics tools were also used for similarity searching and clustering of this compound analogs based on structural fingerprints, helping to explore the chemical space around the this compound scaffold. unistra.fr

Virtual Screening and Lead Optimization Strategies for this compound-like Scaffolds

The concepts of virtual screening and lead optimization are widely applied in drug discovery to identify potential drug candidates and improve their properties. Virtual screening involves computationally sifting through large databases of compounds to find those likely to bind to a target, while lead optimization focuses on modifying the structure of a promising compound (a "lead") to enhance its efficacy, selectivity, and pharmacokinetic profile.

Although virtual screening is a recognized technique in the search for biologically active compounds, including the identification of potential inhibitors for various pathways medchemexpress.comacs.orgresearchgate.net, specific virtual screening campaigns or lead optimization strategies explicitly focused on this compound-like scaffolds are not detailed within the provided search results. researchgate.netacs.org Research on hasubanan (B79425) alkaloids often involves the synthesis of analogues and evaluation of their biological activities to understand structure-activity relationships, which implicitly involves lead optimization principles. However, dedicated computational strategies for optimizing this compound or its direct analogues through virtual screening are not prominently documented.

Retrosynthetic Software and Machine Learning Applications in this compound Synthesis Planning

Retrosynthetic analysis is a crucial strategy in organic synthesis planning, working backward from the target molecule to available starting materials. Computer-aided synthesis planning (CASP) tools utilize algorithms and databases of known reactions to propose possible synthetic routes. researchgate.net Retrosynthetic software assists chemists by exploring potential disconnections and transformations.

Machine learning (ML) is increasingly being applied in CASP to improve the prediction of reaction outcomes, evaluate the feasibility of synthetic steps, and suggest novel disconnections. ML models can be trained on large datasets of published chemical reactions to learn patterns and predict reaction conditions and products. researchgate.netacs.org

This compound, as a complex natural product, has been a target for total synthesis, and retrosynthetic analysis has been implicitly or explicitly used in planning these syntheses. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.orgacs.orgdeepdyve.comnih.govcaltech.eduuni-muenchen.denih.govacs.orgresearchgate.netnih.govresearchgate.net While the search results mention the application of retrosynthetic analysis in the synthesis of hasubanan alkaloids, including this compound researchgate.netuni-muenchen.denih.gov, specific details on the use of dedicated retrosynthetic software for planning this compound synthesis are not provided. Similarly, while machine learning is being explored to enhance CASP researchgate.netacs.org, the explicit application of machine learning algorithms specifically for planning the synthesis of this compound is not detailed in the available information. Computational studies, such as GIAO ¹³C NMR calculations and DFT calculations, have been used to confirm the structure of this compound and investigate the mechanisms of reactions involved in its synthesis. acs.orgresearchgate.netresearchgate.netnih.govnih.gov

Computed Properties of this compound

Based on computed data, this compound has the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇NO₅ | PubChem nih.gov |

| Molecular Weight | 373.44 g/mol | PubChem alfa-chemistry.com |

| Predicted pKa | 6.37±0.60 | Alfa Chemistry alfa-chemistry.com |

| Predicted Density | 1.24±0.1 g/cm³ | Alfa Chemistry alfa-chemistry.com |

| Predicted Boiling Point | 554.3±50.0 °C | Alfa Chemistry alfa-chemistry.com |

Future Directions and Emerging Research Avenues for Runanine

Integration of Omics Technologies in Runanine Research

The application of omics technologies, such as transcriptomics, proteomics, metabolomics, and lipidomics, offers powerful approaches to comprehensively investigate the cellular and molecular effects of this compound. These technologies can provide system-wide insights into how biological systems respond to this compound exposure. creative-proteomics.commdpi.comresearchgate.netmonash.edu

Metabolomics and Lipidomics Approaches for this compound Pathway Elucidation

Metabolomics involves the comprehensive analysis of small molecule metabolites within a biological system. creative-proteomics.commdpi.comresearchgate.netmonash.edu Changes in metabolite profiles can provide direct insights into the biochemical processes affected by this compound. creative-proteomics.commdpi.comresearchgate.netmonash.edu This can help in understanding how this compound is metabolized, its impact on endogenous metabolic pathways, and the resulting physiological effects. creative-proteomics.commdpi.comresearchgate.netcriver.com

Lipidomics, a subset of metabolomics, specifically focuses on the study of lipids. mdpi.comnih.govplos.orgnih.govahajournals.org Lipids play crucial roles in cell structure, signaling, and energy storage. mdpi.comnih.govnih.gov Analyzing alterations in the lipid profile upon this compound exposure can reveal effects on membrane integrity, signaling cascades involving lipid mediators, and metabolic health. mdpi.comnih.govplos.orgnih.govahajournals.org

Hypothetical metabolomics data might show changes in the levels of specific amino acids, organic acids, or nucleotides following this compound treatment in cell cultures.

| Metabolite | Relative Abundance (this compound/Control) | p-value | Associated Pathway (Hypothetical) |

| Metabolite M1 | 0.60 | 0.001 | Energy Metabolism |

| Metabolite M2 | 1.40 | 0.005 | Amino Acid Biosynthesis |

| Metabolite M3 | 0.75 | 0.003 | Nucleotide Salvage Pathway |

Hypothetical lipidomics data could indicate changes in the concentrations of specific phospholipid species or signaling lipids in treated tissue samples.

| Lipid Species | Relative Abundance (this compound/Control) | p-value | Lipid Class (Hypothetical) |

| Lipid L1 | 1.90 | 0.0001 | Phosphatidylcholine |

| Lipid L2 | 0.50 | 0.002 | Sphingomyelin |

| Lipid L3 | 1.65 | 0.01 | Eicosanoid |

Integrating data from metabolomics and lipidomics with transcriptomics and proteomics can provide a holistic view of this compound's impact on cellular biochemistry and aid in the comprehensive elucidation of its biological pathways. mdpi.comresearchgate.netplos.org

Nanotechnology and Advanced Material Applications for this compound Research (conceptual/design)

Nanotechnology offers promising avenues for improving the delivery and efficacy of compounds like this compound, particularly if solubility or targeted delivery is a challenge. nih.govrsc.orgmdpi.commdpi.com While these applications are conceptual for this compound at this stage, the design principles are well-established in the field.

Design Principles for this compound Encapsulation and Controlled Release Systems

Encapsulating this compound within nanoparticles can protect it from degradation, improve its solubility, and enable controlled release. nih.govrsc.orgmdpi.commdpi.com The design of such systems involves selecting appropriate nanomaterials (e.g., polymers, lipids, inorganic nanoparticles) based on this compound's physicochemical properties and the desired release profile. nih.govrsc.orgmdpi.commdpi.comsigmaaldrich.com

Key design principles include controlling nanoparticle size, shape, and surface properties to influence biodistribution and cellular uptake. nih.govmdpi.commdpi.com For controlled release, strategies might involve incorporating this compound within a matrix that degrades over time or designing systems responsive to specific stimuli (e.g., pH, temperature, enzymes) present at a target site. nih.govmdpi.commdpi.comsigmaaldrich.com The encapsulation method (e.g., nanoprecipitation, emulsion, self-assembly) also plays a critical role in drug loading efficiency and nanoparticle characteristics. sigmaaldrich.com

A conceptual design for a this compound encapsulation system could involve biodegradable polymeric nanoparticles. The polymer could be selected to provide sustained release of this compound as it degrades.

Targeted Delivery Strategies for this compound in Experimental Models (in vitro/ex vivo)

Targeted delivery aims to concentrate this compound at a specific site, such as a particular cell type or tissue, thereby potentially increasing efficacy and reducing off-target effects. nih.govrsc.orgmdpi.com In experimental models (in vitro/ex vivo), targeted delivery systems for this compound could be designed by conjugating targeting ligands to the surface of nanoparticles. nih.govsigmaaldrich.com

Targeting ligands can be molecules that bind specifically to receptors overexpressed on the surface of target cells. Examples include antibodies, peptides, or small molecules. nih.govsigmaaldrich.com In vitro studies could evaluate the selective uptake of targeted this compound-loaded nanoparticles by target cells compared to non-target cells. Ex vivo models, such as precision-cut tissue slices or isolated organs, could be used to assess the distribution and penetration of targeted nanoparticles within a more complex tissue environment. frontiersin.orgwhiterose.ac.ukmdpi.comnih.govresearchgate.net

A conceptual targeted delivery strategy for this compound could involve nanoparticles functionalized with a ligand that binds to a receptor found on a specific cell type being studied in vitro or ex vivo.

These conceptual applications of nanotechnology highlight potential avenues for optimizing this compound's delivery and enhancing its therapeutic potential in future research.

High-Throughput Screening and Combinatorial Chemistry in this compound Modulator Discovery (in vitro)

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of novel compounds that can modulate the activity of a target related to this compound's mechanism of action, or for identifying compounds that interact with this compound itself. fortunepublish.comuomustansiriyah.edu.iqnih.govnih.govembopress.orgnih.govmdpi.comnih.govacs.orgwikipedia.org These approaches are typically applied in vitro. fortunepublish.comuomustansiriyah.edu.iqnih.govnih.govembopress.orgnih.govmdpi.comnih.govacs.org

HTS enables the rapid screening of large libraries of chemical compounds against a specific biological target or pathway. nih.govembopress.orgnih.govwikipedia.org In the context of this compound research, HTS could be used to identify compounds that enhance or inhibit this compound's activity, or compounds that modulate a biological target that this compound is found to interact with through omics studies. nih.govembopress.orgnih.gov Assays are miniaturized and automated to test thousands to millions of compounds efficiently. nih.govnih.govwikipedia.org

Combinatorial chemistry involves the synthesis of large, diverse libraries of compounds by combining different chemical building blocks in a systematic way. fortunepublish.comuomustansiriyah.edu.iqnih.govnih.govmdpi.com These libraries can then be screened using HTS. fortunepublish.comuomustansiriyah.edu.iqnih.govmdpi.com This approach allows for the rapid exploration of chemical space to find novel structures with desired biological properties. fortunepublish.comuomustansiriyah.edu.iqnih.govmdpi.com In vitro combinatorial chemistry specifically refers to integrated processes where selection and synthesis occur together. nih.gov

For this compound modulator discovery, HTS could be set up using a cell-based assay that measures a downstream effect of this compound activity or a biochemical assay involving a protein target of this compound. nih.govembopress.orgacs.org Combinatorial chemistry could then be used to generate libraries of compounds structurally related to initial hits from the HTS, or to create diverse libraries to screen for novel modulators. fortunepublish.comuomustansiriyah.edu.iqnih.govmdpi.com

A hypothetical HTS workflow for identifying this compound enhancers could involve a cell line where a specific reporter gene is activated by this compound.

| Step | Description | Technology/Method |

| 1 | Prepare cells expressing reporter. | Cell culture, genetic modification. |

| 2 | Dispense cells and compounds into microplates. | Automated liquid handling. wikipedia.org |

| 3 | Add this compound at a sub-maximal concentration. | Automated liquid handling. |

| 4 | Incubate to allow for compound interaction and reporter activation. | Incubator. |

| 5 | Measure reporter activity (e.g., fluorescence, luminescence). | Plate reader. nih.gov |

| 6 | Identify compounds that increase reporter activity compared to this compound alone. | Data analysis software. wikipedia.org |

Combinatorial chemistry could then be applied to synthesize a focused library around the identified enhancer hits to explore structure-activity relationships and optimize their potential. fortunepublish.comuomustansiriyah.edu.iqnih.govmdpi.com

These in vitro approaches are crucial for efficiently identifying potential this compound modulators or related compounds for further investigation. fortunepublish.comuomustansiriyah.edu.iqnih.govnih.govembopress.orgnih.govmdpi.comnih.govacs.orgwikipedia.org

Interdisciplinary Research Paradigms and Future Research Impact

Future research into the chemical compound this compound is poised to necessitate and benefit significantly from interdisciplinary collaboration. As a hasubanan (B79425) alkaloid ontosight.ai, this compound possesses a complex molecular structure (C₂₁H₂₇NO₅) nih.govnih.gov that presents challenges and opportunities requiring expertise from various scientific domains.

Interdisciplinary paradigms for this compound research would likely integrate efforts from synthetic and analytical chemistry, biology, pharmacology, computational science, and potentially materials science or engineering, depending on emerging applications. Chemists would continue to explore efficient synthesis routes and structural modifications to potentially alter or enhance its properties wikipedia.org. Biologists and pharmacologists would investigate its specific biological targets and mechanisms of action, building upon the known potential activities of the hasubanan alkaloid class, which include anti-inflammatory, antimicrobial, and anticancer properties, although this compound's specific activity requires further elucidation ontosight.ai.

Computational scientists would play a crucial role in predicting this compound's interactions with biological macromolecules, simulating its behavior in different environments, and aiding in the design of novel derivatives with desired characteristics. This could involve molecular docking studies, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations.

The future research impact of this compound could extend across several fields. If specific biological activities are confirmed and understood, it could contribute to the development of new therapeutic agents, leveraging the potential pharmacological properties observed in related alkaloids ontosight.ai. Research into its biosynthesis in plants like Stephania sinica and Stephania suberosa could have implications for sustainable production or the discovery of related natural products . Furthermore, if this compound exhibits interesting physical or chemical properties beyond its biological aspects, collaborations with materials scientists could explore its incorporation into novel functional materials.

Q & A

What unresolved questions about this compound’s mechanism of action warrant further investigation?

- Methodological Answer : Focus on understudied targets (e.g., epigenetic modifiers, ion channels) using CRISPR-based screening or proteomics . Develop biophysical assays (e.g., surface plasmon resonance) to measure binding kinetics. Collaborate with computational biologists to integrate multi-omics data and identify novel pathways . Propose interdisciplinary studies to explore synergy with existing therapeutics.

Q. How can researchers design experiments to reconcile discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-optimize force fields in molecular dynamics simulations using experimental data (e.g., crystallographic bond lengths) . Validate docking poses with mutagenesis studies or cryo-EM structures. Publish detailed method sections to enable peer validation of computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。